

relative potency factor Platyphylline

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Compound Focus: Platyphylline

CAS No.: 480-78-4

Cat. No.: S624033

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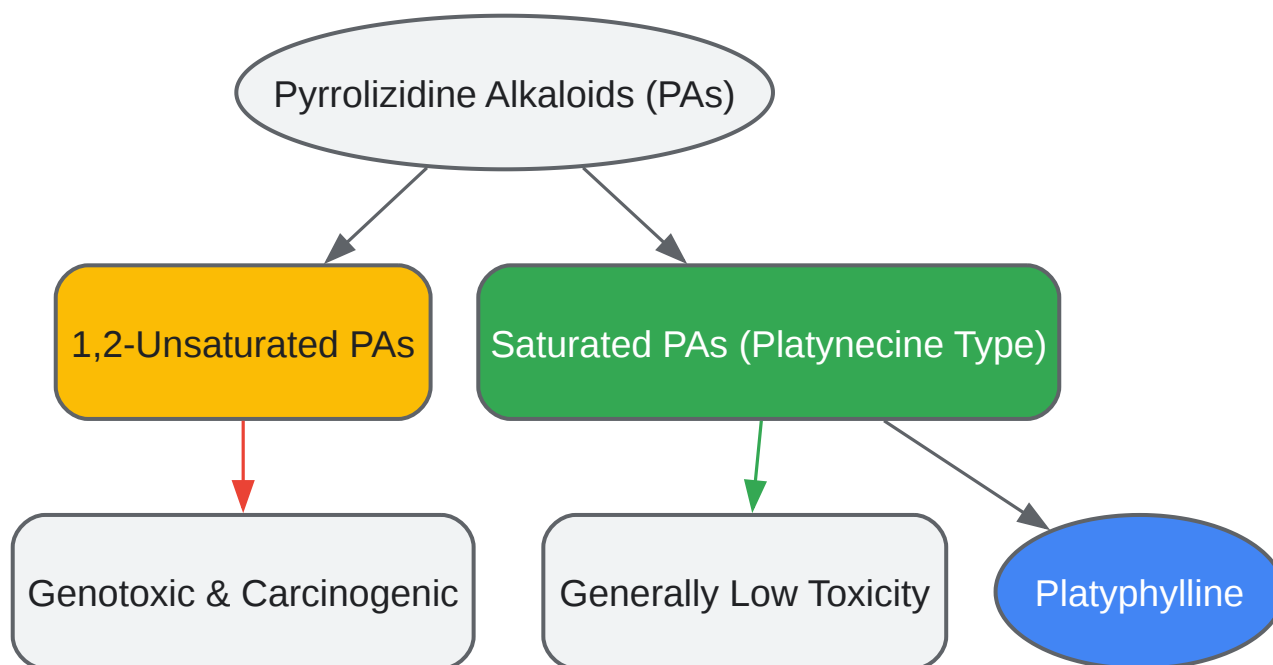
Chemical Profile of Platyphylline

The table below summarizes the fundamental identifying information for **Platyphylline**:

| Property | Description |
|-------------------------|-------------------------------------------------------------------------|
| CAS Number | 480-78-4 [1] [2] [3] |
| Molecular Formula | C ₁₈ H ₂₇ NO ₅ [1] [2] [3] |
| Molecular Weight | 337.41 g/mol [1] [2] [3] |
| Chemical Classification | Pyrrolizidine Alkaloid [4] [2] [3] |
| Source | Herbs of <i>Senecio</i> plants (e.g., <i>Senecio scandens</i>) [2] [3] |

Structural Classification and Implied Potency

A key determinant of a Pyrrolizidine Alkaloid's (PA) toxicity is its core structure. The diagram below shows the structural families of PAs and their general toxicological significance.



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Platyphylline belongs to the **saturated Platynecine-type** of PAs [5]. This structural characteristic is crucial because:

- **High-Potency PAs** are "1,2-unsaturated" and can be metabolized in the body into highly reactive, DNA-damaging compounds (pyrrolic esters), leading to genotoxicity and carcinogenicity [5].
- **Low-Potency PAs**, like **Platyphylline**, lack this specific double bond. The saturated structure prevents the formation of the same reactive, toxic metabolites, resulting in significantly lower toxicity [5].

Framework for Pyrrolizidine Alkaloid Relative Potency

While a direct RPF for **Platyphylline** is not established, scientific efforts are underway to create a system for comparing PA toxicity. The following table summarizes the general RPF framework proposed for some PA types, based on a 2016 interim proposal [5].

| PA Structural Type | Proposed Interim Relative Potency Factor (iREP) |
|----------------------------------------------------|-------------------------------------------------|
| Cyclic diesters & Open-chain diesters (7S config.) | 1.0 (Reference high potency) |
| Monoesters (7S config., Heliotridine type) | 0.3 |
| Open-chain diesters (7R config.) | 0.1 |
| Monoesters (7R config.) | 0.01 |

This framework illustrates that PA potency varies significantly with structure. Since **Platyphylline** is a saturated PA, its potency is expected to be much lower than the lowest value (0.01) in this table, which is assigned to a different class of unsaturated PAs [5].

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References

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3. | CAS:480-78-4 | Manufacturer ChemFaces Platyphylline [chemfaces.com]
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5. Genotoxic carcinogenicity of pyrrolizidine alkaloids: relevance of... [link.springer.com]

To cite this document: Smolecule. [relative potency factor Platyphylline]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b624033#relative-potency-factor-platyphylline]

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